(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCKHNZSBNGBQL-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592158 |

Source

|

| Record name | tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30044-67-8 |

Source

|

| Record name | tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-(S)-3-amino-4-hydroxybutanoic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate chemical properties

An In-Depth Technical Guide to N-α-Boc-L-Asparagine: Properties, Synthesis, and Application in Peptide Chemistry

Introduction: The Critical Role of Protected Asparagine in Peptide Synthesis

In the intricate field of synthetic peptide chemistry, the precise assembly of amino acid building blocks is paramount. Each amino acid must be temporarily masked at its reactive sites—the α-amino group and any side-chain functionalities—to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate, more commonly known in the scientific community as N-α-t-Boc-L-asparagine (Boc-Asn-OH), is a cornerstone derivative for introducing asparagine residues in peptides synthesized via the Boc/Bzl strategy.[1]

Asparagine itself presents a unique challenge during peptide synthesis. Its side-chain amide is susceptible to dehydration to form a β-cyanoalanine residue, particularly during the carbodiimide-mediated activation of the carboxylic acid.[2][3] This irreversible side reaction can lead to significant impurities and compromise the integrity of the final peptide. The strategic use of Boc-Asn-OH, and in some cases its side-chain protected analogues, is therefore not merely a procedural step but a critical decision to safeguard the synthetic outcome. This guide provides an in-depth examination of the chemical properties, synthesis, and expert-level application of Boc-Asn-OH for researchers and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Boc-Asn-OH is fundamental to its effective handling, storage, and application in synthesis. This compound is typically a white to off-white crystalline powder.[1][4][5]

Compound Identity

| Identifier | Value | Source |

| Systematic Name | (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | [6] |

| Common Names | N-α-t-Boc-L-asparagine, Boc-Asn-OH, Nα-(tert-Butoxycarbonyl)-L-asparagine | [1][7] |

| CAS Number | 7536-55-2 | [1][4][8] |

| Molecular Formula | C₉H₁₆N₂O₅ | [1][4][8] |

| Molecular Weight | 232.23 g/mol | [1][6] |

| SMILES | CC(C)(C)OC(=O)NC(=O)O | [1] |

| InChI Key | FYYSQDHBALBGHX-YFKPBYRVSA-N | [1][8] |

Physicochemical Data

| Property | Value | Notes |

| Appearance | White to slight yellow crystalline powder | [1][4][5] |

| Melting Point | 170-175 °C (with decomposition) | [1][5][8] |

| Solubility | Soluble in Dimethylformamide (DMF); insoluble in petroleum ether.[5] | Good solubility in DMF is critical for its use in solid-phase peptide synthesis (SPPS). |

| Optical Rotation | [α]²⁰/D: -7.8° to -9.0° (c=1-2 in DMF) | [1][5][8] |

| pKa | 3.79 ± 0.10 (Predicted) | [5][8] |

| Storage | 2-30°C, sealed in a dry, dark place. | [1][5][8] |

Synthesis and Characterization

Synthetic Pathway: The Boc Protection of L-Asparagine

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the α-amino group of L-asparagine is a standard and well-established procedure in organic chemistry. The most common method involves the reaction of L-asparagine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.[4][]

The causality behind this choice of reagents is clear:

-

L-Asparagine: The starting material with the free α-amino group to be protected.

-

Boc₂O (Boc Anhydride): An efficient and widely used electrophilic source of the Boc group. Its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.[]

-

Alkaline Conditions (e.g., NaOH, NaHCO₃): A base is required to deprotonate the amino group, increasing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride. A mixed solvent system, such as dioxane and water, is often employed to dissolve both the polar amino acid and the less polar Boc anhydride.[]

Caption: General workflow for the synthesis of Boc-Asn-OH.

Quality Control and Characterization

Validation of the final product's identity and purity is non-negotiable. A multi-pronged analytical approach ensures the material is suitable for demanding applications like drug synthesis.

-

¹H NMR Spectroscopy: This is a primary tool for structural confirmation. A typical ¹H NMR spectrum of Boc-Asn-OH in DMSO-d₆ will show characteristic peaks.[8]

-

~1.38 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This is a hallmark signal.

-

~2.4-2.6 ppm (multiplet, 2H): The β-protons (CH₂) of the asparagine side chain.

-

~4.23 ppm (multiplet, 1H): The α-proton (CH).

-

~6.8-7.4 ppm (broad signals, 3H): Protons from the side-chain amide (-CONH₂) and the carbamate N-H.

-

~12.5 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group.[8]

-

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The spectrum should pass identity tests against a reference standard.[1]

-

Thin Layer Chromatography (TLC): A rapid and effective method to assess purity, typically showing a single spot with a purity of ≥98%.[1]

-

Melting Point: A sharp melting range (e.g., 175-180 °C) is indicative of high purity.[5][8]

-

Optical Rotation: Confirms the retention of the correct (S)-stereochemistry.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Asn-OH is a building block for Boc-chemistry SPPS.[1] The Boc group serves as the temporary Nα-protecting group, which is removed at the start of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).

The Challenge of Asparagine Coupling

As mentioned, the primary challenge with asparagine is the potential for side-chain dehydration during the activation step, especially when using carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). This leads to the formation of a nitrile. To mitigate this, two primary strategies are employed:

-

Use of Additives: Including an additive like 1-hydroxybenzotriazole (HOBt) can suppress the dehydration side reaction when using carbodiimides.

-

Side-Chain Protection: For particularly sensitive sequences or when maximum purity is required, a side-chain protected derivative such as Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH is the preferred choice.[2][10] The bulky xanthyl (Xan) or trityl (Trt) group on the side-chain amide sterically hinders dehydration and improves solubility.[2] The Xan group is labile and is removed concurrently with the Nα-Boc group during the TFA deprotection step.[2]

Standard Boc-SPPS Coupling Protocol for Boc-Asn-OH

This protocol outlines a self-validating workflow for incorporating an asparagine residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

Principle: The workflow ensures complete reactions at each step. The deprotection and coupling steps are followed by a ninhydrin test to confirm the reaction's completion before proceeding to the next cycle, embodying a self-validating system.

Caption: A self-validating cycle for Boc-SPPS incorporating Boc-Asn-OH.

Detailed Steps:

-

Resin Preparation: Start with the peptide-resin from the previous cycle, which has a Boc-protected N-terminus.

-

Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for approximately 30 minutes to remove the Nα-Boc group, exposing the free amine.

-

Washing: Thoroughly wash the resin to remove excess TFA and the cleaved Boc byproducts. A typical wash sequence is DCM (3x), Isopropanol (IPA) (1x), and Dimethylformamide (DMF) (3x).

-

Neutralization: Neutralize the protonated amine (trifluoroacetate salt) with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DMF. This is crucial for the subsequent coupling reaction.

-

Washing: Wash the resin with DMF (3x) to remove excess base.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, pre-activate Boc-Asn-OH (typically 3-4 equivalents relative to resin loading) with a coupling agent such as HBTU (3-4 eq.) and HOBt (3-4 eq.) in the presence of DIEA (6-8 eq.) in DMF.

-

Rationale: Using a uronium/phosphonium salt activator like HBTU is generally more efficient and leads to fewer side reactions compared to carbodiimides for asparagine.[3]

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-4 hours with agitation.

-

-

Post-Coupling Wash: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

Validation (Kaiser Test): Perform a qualitative ninhydrin test on a small sample of the resin.

-

Negative Result (beads remain yellow/colorless): Indicates that all free amines have been acylated. The cycle is complete. Proceed to the deprotection step for the next amino acid.

-

Positive Result (beads turn deep blue): Indicates incomplete coupling. The coupling step (Step 6) must be repeated.

-

Safety and Handling

As a laboratory chemical, Boc-Asn-OH requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[6][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[12] When handling the powder, avoid dust formation and use appropriate exhaust ventilation or a dust mask.[13]

-

First Aid: In case of contact, rinse skin or eyes with copious amounts of water.[14] If inhaled, move to fresh air.[13]

-

Fire Safety: The material is combustible.[14] Use water spray, foam, or dry chemical extinguishers.[13] Hazardous combustion products include carbon and nitrogen oxides.[13][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations.[12][14]

Conclusion

N-α-Boc-L-asparagine is an indispensable reagent in the repertoire of peptide chemists. Its properties are well-defined, and its synthesis is straightforward. However, its successful application, particularly in the context of solid-phase peptide synthesis, requires a nuanced understanding of the potential side reactions associated with the asparagine side chain. By selecting appropriate activation strategies—or opting for side-chain protected derivatives when necessary—and employing self-validating protocols, researchers can confidently incorporate asparagine into complex peptide targets, advancing the frontiers of drug discovery and biochemical research.

References

- Anonymous. (n.d.). Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. ACS Publications.

-

ChemBK. (2024). Boc-Asn-OH. Available at: [Link]

-

Aapptec Peptides. (n.d.). Boc-Asn(Trt)-OH [132388-68-2]. Available at: [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

-

Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Available at: [Link]

-

PubChem. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Oakwood Chemical. (n.d.). Boc-Protected Natural Amino Acids. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Asparagine. Available at: [Link]

-

PubChem. (n.d.). N2-((tert-Butoxy)carbonyl)-L-asparagine. National Center for Biotechnology Information. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Aapptec Peptides. (n.d.). Boc-Asn-OH [7536-55-2]. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

-

Aapptec. (n.d.). MSDS - Safety Data Sheet. Available at: [Link]

Sources

- 1. Boc-Asn-OH Novabiochem 7536-55-2 [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. N2-((tert-Butoxy)carbonyl)-L-asparagine | C9H16N2O5 | CID 82035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. BOC-L-Asparagine | 7536-55-2 [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. fishersci.com [fishersci.com]

- 12. peptide.com [peptide.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. carlroth.com [carlroth.com]

A Technical Guide to the Physicochemical Characteristics of Boc-Protected Aspartic Acid Derivatives

Abstract: This in-depth technical guide provides a comprehensive examination of the critical physicochemical characteristics of Boc-protected aspartic acid derivatives, essential building blocks in peptide synthesis and drug development. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to explain the causality behind experimental choices and provides field-proven, self-validating protocols for their determination. We will delve into acid-base properties (pKa), solubility profiles, and chemical stability, with a particular focus on the notorious challenge of aspartimide formation. All discussions are grounded in authoritative references, and quantitative data is presented for clarity and ease of comparison.

The Strategic Importance of Physicochemical Characterization

In the intricate process of peptide synthesis, the success of each coupling and deprotection step hinges on the predictable behavior of its constituent building blocks. Boc-protected aspartic acid derivatives, while indispensable, introduce unique challenges due to the bifunctional nature of the aspartic acid side chain. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain β-carboxylic acid must also be masked—typically as an ester—to prevent side reactions.[1] The choice of this side-chain protecting group (e.g., benzyl (Bzl), tert-butyl (tBu)) profoundly alters the molecule's physicochemical landscape, impacting everything from solubility in reaction solvents to stability during the synthesis workflow.

A priori knowledge of these characteristics is not merely an academic exercise; it is a cornerstone of rational process design, enabling scientists to preemptively address potential issues such as poor solubility, incomplete reactions, and the formation of intractable impurities. This guide provides the foundational knowledge and practical methodologies to thoroughly characterize these critical reagents.

Acid-Base Properties: The pKa Value as a Predictor of Reactivity and Solubility

The pKa, or acid dissociation constant, is a quantitative measure of the acidity of a functional group. For a Boc-Asp(OR)-OH derivative, the most relevant pKa is that of the α-carboxylic acid, which dictates its ionization state across a range of pH values. This, in turn, governs its solubility in aqueous media and its reactivity during coupling reactions.

The Henderson-Hasselbalch Equation: A Framework for Understanding Ionization

The relationship between pH, pKa, and the state of protonation is elegantly described by the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

This equation underscores that at a pH below the pKa, the protonated (neutral carboxylic acid) form [HA] predominates, while at a pH above the pKa, the deprotonated (anionic carboxylate) form [A⁻] is dominant. This transition directly influences the molecule's overall charge and polarity, which are key determinants of its behavior in different solvent systems and during purification techniques like chromatography.[2]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for accurate pKa determination.[3][4] It involves monitoring the pH of a solution of the amino acid derivative as a titrant of known concentration is incrementally added.

Methodology:

-

Solution Preparation: Accurately weigh 15-25 mg of the Boc-Asp(OR)-OH derivative and dissolve it in a suitable volume (e.g., 40 mL) of a co-solvent system, such as 50:50 methanol/water, to ensure solubility. Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Place the analyte solution in a temperature-controlled vessel under constant stirring. Using a calibrated burette, add standardized 0.1 M NaOH in small, precise increments (e.g., 0.05-0.10 mL).

-

Data Acquisition: Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest region of the curve). For enhanced accuracy, a first-derivative plot (ΔpH/ΔV vs. V) can be used, where the peak indicates the equivalence point.[2][5]

Causality and Trustworthiness:

-

Why a co-solvent? Many protected amino acids exhibit poor aqueous solubility. The organic co-solvent ensures the analyte remains in solution throughout the titration, preventing precipitation which would lead to erroneous pH measurements.[6]

-

Why a background electrolyte? The pKa is influenced by the ionic strength of the solution. A constant high ionic strength swamps out minor variations, ensuring the measured pKa is a true reflection of the molecule's properties.

-

Self-Validation: The distinct sigmoidal shape of the resulting titration curve serves as an internal validation of the experiment's success. A well-defined inflection point is indicative of a clean titration.

Visualization: Workflow for pKa Determination

Caption: Experimental workflow for pKa determination by potentiometric titration.

Solubility Profile: The Key to Homogeneous Reactions and Efficient Purification

The solubility of a Boc-Asp(OR)-OH derivative dictates the choice of solvents for peptide coupling reactions and for purification by crystallization or chromatography. Poor solubility can result in sluggish or incomplete reactions, requiring significant process optimization.

Factors Governing Solubility

-

Side-Chain Protector (R): The nature of the ester group on the β-carboxyl is a dominant factor. A bulky, nonpolar group like tert-butyl in Boc-Asp(OtBu)-OH enhances solubility in nonpolar organic solvents, whereas a benzyl group in Boc-Asp(OBzl)-OH also confers good solubility in many organic media.[][8]

-

Solvent System: Solubility is highest in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Aqueous solubility is generally low but is pH-dependent, increasing significantly at pH values above the α-carboxyl pKa.[6]

-

Temperature: Solubility generally increases with temperature, a principle that can be exploited for crystallization-based purifications.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a reliable technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent.[9][10][11]

Methodology:

-

Sample Preparation: Add an excess amount of the solid Boc-Asp(OR)-OH derivative to several vials, each containing a different solvent of interest (e.g., DMF, DCM, acetonitrile, water buffered at various pH levels).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure the solution reaches saturation equilibrium.[12]

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the suspension through a syringe filter suitable for the solvent used.

-

Quantification: Accurately dilute the saturated supernatant and analyze its concentration using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[9]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Data Presentation: Physicochemical Properties of Common Boc-Aspartic Acid Derivatives

| Property | Boc-Asp(OBzl)-OH | Boc-Asp(OtBu)-OH |

| CAS Number | 7536-58-5[13] | 1676-90-0[14][15] |

| Molecular Formula | C₁₆H₂₁NO₆[8][13] | C₁₃H₂₃NO₆[14] |

| Molecular Weight | 323.34 g/mol [13] | 289.33 g/mol [14] |

| Appearance | White crystalline powder[8] | White to off-white powder |

| Melting Point | 96 - 104 °C[8] | ~105-107 °C |

| Illustrative Solubility | High in DCM, DMF; Low in water[8] | High in DCM, DMF; Low in water |

Note: Data is compiled from various sources and should be considered illustrative. Lot-specific data should always be obtained.

Chemical Stability and the Challenge of Aspartimide Formation

The chemical integrity of the Boc-Asp(OR)-OH monomer is paramount. The most significant degradation pathway is the intramolecular cyclization to form a succinimide derivative, known as aspartimide.[16][17]

Mechanism of Aspartimide Formation

This side reaction is particularly prevalent during the base-catalyzed deprotection of the Fmoc group in solid-phase peptide synthesis (SPPS), but the underlying instability is inherent to the aspartic acid structure.[16][18] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This nitrogen then acts as a nucleophile, attacking the side-chain ester carbonyl to form a five-membered ring, expelling the alcohol (ROH).

This aspartimide intermediate is highly problematic because subsequent nucleophilic attack (e.g., by piperidine from the deprotection solution or by water) can open the ring at either the α- or β-carbonyl, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized products.[17] These impurities often have very similar chromatographic properties to the target peptide, making purification exceedingly difficult. The propensity for this reaction is highly dependent on the sequence, with Asp-Gly and Asp-Ser motifs being particularly susceptible due to minimal steric hindrance.[17][19]

Visualization: Aspartimide Formation and Subsequent Rearrangement

Caption: The pathway of base-catalyzed aspartimide formation and subsequent by-product generation.

Protocol: Forced Degradation (Stress) Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[20][21] These studies purposefully expose the derivative to harsh conditions to accelerate degradation.

Methodology:

-

Stress Conditions: Prepare solutions of the Boc-Asp(OR)-OH derivative under a variety of conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal: Solid state and in solution at 60 °C.

-

Photolytic: Exposure to high-intensity UV light (ICH Q1B guidelines).

-

-

Time Points: Sample the solutions at defined intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Analysis: Analyze each sample using a high-resolution, stability-indicating RP-HPLC method, often coupled with mass spectrometry (LC-MS).[][23] The goal is to separate the parent peak from all significant degradants.

-

Peak Purity and Identification: Assess the purity of the main peak and identify the mass of degradation products to propose their structures. The target degradation is typically 10-20% to ensure that secondary degradation is minimized while still challenging the analytical method.[23]

Authoritative Grounding: The principles and design of forced degradation studies are well-established by regulatory bodies like the International Council for Harmonisation (ICH) and are a critical component of any drug development program.[20]

Conclusion and Senior Scientist Perspective

The successful application of Boc-protected aspartic acid derivatives in peptide synthesis is a direct function of a robust understanding of their core physicochemical properties. As this guide has demonstrated, pKa dictates ionization and solubility, which in turn influences reaction kinetics and purification efficiency. Stability, particularly the propensity for aspartimide formation, represents the single greatest challenge to be overcome.

By employing the rigorous, self-validating experimental protocols detailed herein—potentiometric titration for pKa, the shake-flask method for solubility, and systematic forced degradation studies for stability—researchers and process chemists can build a comprehensive data package for each derivative. This proactive characterization enables the selection of optimal side-chain protecting groups, solvent systems, and reaction conditions, ultimately mitigating risks and paving the way for a more efficient, reproducible, and successful synthesis of peptide-based therapeutics.

References

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: L-aspartic Acid (BOC-Asp-OH) BP EP USP CAS 13726-67-5 Source: Fengchen Group URL: [Link]

-

Title: N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester Source: PubChem URL: [Link]

-

Title: Boc-Asp(OtBu)-OH Source: Aapptec Peptides URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: Determination of The Pka Values of An Amino Acid Source: Scribd URL: [Link]

-

Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

-

Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: Chemistry – A European Journal URL: [Link]

-

Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: Radboud Repository URL: [Link]

-

Title: Titration Curve of Amino Acids - Experiment, Significance, pKa Source: GeeksforGeeks URL: [Link]

-

Title: Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets Source: ResearchGate URL: [Link]

-

Title: Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? Source: ResearchGate URL: [Link]

-

Title: Analytical methods for amino acid determination in organisms Source: PubMed URL: [Link]

-

Title: Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study Source: Almac Group URL: [Link]

-

Title: Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O Source: ACS Catalysis URL: [Link]

-

Title: 04 - Amino Acid Titration Curve Source: YouTube URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations Source: OUCI URL: [Link]

-

Title: DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide Source: ResearchGate URL: [Link]

-

Title: Boc-Asp(OtBu)-OH Source: LookChem URL: [Link]

-

Title: Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology Source: Tetrahedron Letters URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry Source: The Repository at St. Cloud State URL: [Link]

-

Title: Proteins & Peptides Forced Degradation Studies Source: CD Formulation URL: [Link]

-

Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: ResearchGate URL: [Link]

-

Title: Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I Source: Amrita Vishwa Vidyapeetham Virtual Lab URL: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 3. scribd.com [scribd.com]

- 4. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 5. youtube.com [youtube.com]

- 6. Boc-L-Aspartic Acid, N-(tert-Butoxycarbonyl)-L-aspartic Acid (BOC-Asp-OH) BP EP USP CAS 13726-67-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. chemimpex.com [chemimpex.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C16H21NO6 | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. lookchem.com [lookchem.com]

- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 18. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 19. researchgate.net [researchgate.net]

- 20. biopharminternational.com [biopharminternational.com]

- 21. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 23. almacgroup.com [almacgroup.com]

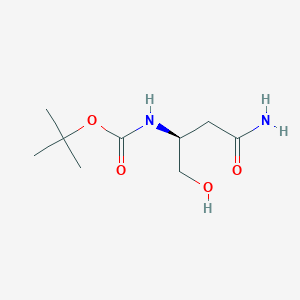

A Comprehensive Spectroscopic Guide to (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate (N-Boc-L-asparagine)

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate, a compound more commonly known in the scientific community as N-Boc-L-asparagine. This crucial N-protected amino acid serves as a fundamental building block in peptide synthesis and various areas of drug discovery. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental rationale.

Molecular Structure and Spectroscopic Overview

N-Boc-L-asparagine (Molar Mass: 232.23 g/mol ) possesses several key structural features that give rise to a distinct spectroscopic fingerprint. The presence of the tert-butoxycarbonyl (Boc) protecting group, the chiral center at the alpha-carbon, the primary amide of the asparagine side chain, and the carboxylic acid moiety all contribute characteristic signals in various spectroscopic techniques. This guide will systematically dissect the data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure:

Caption: Chemical structure of N-Boc-L-asparagine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for confirming the successful installation of the Boc group and for verifying the integrity of the amino acid backbone.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) for N-Boc-L-asparagine. The causality for these shifts lies in the electronic environment of each proton, influenced by shielding and deshielding effects from neighboring electronegative atoms and functional groups.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| (CH₃)₃C- (Boc) | ~1.38 | s | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic singlet in an uncongested region of the spectrum. This is a primary indicator of successful Boc protection.[1] |

| -CH₂- (β-protons) | ~2.36 - 2.56 | m | 2H | These diastereotopic protons are adjacent to the chiral α-carbon and the side-chain amide, leading to a complex multiplet. |

| -CH- (α-proton) | ~4.23 | q | 1H | This proton is deshielded by the adjacent carboxylic acid, the nitrogen of the carbamate, and is coupled to the β-protons and the N-H proton, resulting in a quartet or multiplet. |

| -NH- (carbamate) | ~6.87 | d | 1H | The carbamate proton is deshielded and its signal can be broadened by quadrupole effects from the nitrogen. It shows coupling to the α-proton. |

| -CONH₂ (amide) | ~6.91 and ~7.31 | br s | 2H | The two protons of the primary amide are non-equivalent due to restricted rotation around the C-N bond. They appear as two separate broad singlets and are subject to exchange with protic solvents.[2][3][4] |

| -COOH | ~12.5 | br s | 1H | The carboxylic acid proton is highly deshielded and often appears as a very broad singlet, which can exchange with D₂O. |

Data is referenced from literature values, typically in DMSO-d₆.[5]

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield a high-resolution ¹H NMR spectrum, with internal checks for data integrity.

Objective: To acquire a definitive ¹H NMR spectrum of N-Boc-L-asparagine for structural confirmation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Mechanism of Action of Carbamate Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise assembly of amino acids into a defined sequence is the foundation of peptide synthesis, a critical process in both academic research and the pharmaceutical industry. The success of this endeavor hinges on the strategic use of protecting groups to temporarily mask the reactive α-amino group of amino acids, thereby preventing uncontrolled polymerization and ensuring sequential peptide bond formation.[1][2] Among the various classes of protecting groups, carbamates have become indispensable tools. This technical guide provides an in-depth exploration of the core carbamate protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz or Z)—focusing on their mechanisms of action, strategic application, and the chemical principles that govern their removal.

The Imperative for Amine Protection in Peptide Synthesis

At its core, peptide synthesis is a series of acylation reactions between the carboxyl group of one amino acid and the amino group of another. However, each amino acid possesses both of these functional groups, creating a challenge of self-polymerization.[1] To achieve a controlled, stepwise synthesis, the N-terminal amine of the incoming amino acid must be rendered non-nucleophilic. This is accomplished by converting it into a carbamate, a functional group that is stable under the conditions of peptide coupling but can be selectively removed to liberate the free amine for the next coupling cycle.[3][4]

An ideal protecting group strategy, particularly in Solid-Phase Peptide Synthesis (SPPS), relies on the principle of orthogonality .[5][6] This means that the Nα-amino protecting group (a temporary group) and the side-chain protecting groups (considered permanent during chain assembly) can be removed under distinct chemical conditions, ensuring the selective deprotection of only the N-terminus at each cycle.[5][6][7] The carbamate protecting groups Boc, Fmoc, and Cbz are the cornerstones of these orthogonal schemes.[6][8][9]

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Shield

Introduced as part of the pioneering work on SPPS by R.B. Merrifield, the Boc group is a cornerstone of one of the two main orthogonal strategies.[10][11] It is valued for its stability to a wide range of reaction conditions, yet its susceptibility to removal by moderately strong acids.[9]

Mechanism of Boc Protection

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[9][12] The reaction is a nucleophilic acyl substitution where the amino group attacks one of the electrophilic carbonyl carbons of the anhydride.[9][12][13] The resulting intermediate collapses, releasing the protected amine, tert-butanol, and carbon dioxide.[9][13]

Mechanism of Boc Deprotection

The removal of the Boc group is achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[12][13][14] The mechanism proceeds via a unimolecular cleavage.

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[3][13]

-

Carbocation Formation: The protonated intermediate is unstable and fragments to release the free carbamic acid and a stable tertiary carbocation (the tert-butyl cation).[3][15]

-

Decarboxylation: The carbamic acid intermediate rapidly decarboxylates to yield the free amine (as its ammonium salt) and carbon dioxide.[13][14]

The Role of Scavengers

A critical consideration in Boc deprotection is the fate of the electrophilic tert-butyl cation.[14][15] This cation can react with nucleophilic amino acid side chains, particularly tryptophan and methionine, leading to unwanted side products.[16][17] To prevent this, scavengers are added to the deprotection cocktail to trap the carbocation.[14][16][18] Common scavengers include water, triisopropylsilane (TIS), and thioanisole.[14][18][19]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: A Base-Labile Alternative

The Fmoc group is the foundation of the second major orthogonal strategy in SPPS, often referred to as Fmoc/tBu chemistry.[6][10][20] Its key advantage is its lability under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups (like tert-butyl) used in this strategy.[8][21][22]

Mechanism of Fmoc Protection

Similar to Boc, the Fmoc group is introduced by reacting an amino acid with an activated Fmoc reagent, such as Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[8][20][21] Fmoc-OSu is generally preferred due to its enhanced stability and lower tendency to cause side reactions.[8][22]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is achieved with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][21][23] The mechanism is a base-initiated β-elimination (E1cB-type).

-

Proton Abstraction: The base (piperidine) abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[8][22] The acidity of this proton is a consequence of the aromatic stabilization of the resulting carbanion.[8]

-

Elimination: The resulting dibenzofulvene (DBF) intermediate is formed via elimination.

-

Decarboxylation: The unstable carbamic acid derivative subsequently decarboxylates to yield the free amine and carbon dioxide.[20] The liberated dibenzofulvene is trapped by the secondary amine base (piperidine) to form a stable adduct, preventing it from reacting with the newly deprotected amine.[21]

A significant advantage of the Fmoc strategy is that the dibenzofulvene byproduct is a strong UV chromophore, allowing for the real-time monitoring of the deprotection reaction completion.[21]

The Benzyloxycarbonyl (Cbz or Z) Group: The Classic Shield

The Cbz group, introduced by Bergmann and Zervas in 1932, was the first protecting group that enabled controlled, stepwise peptide synthesis.[1][24] While less common now for Nα-protection in SPPS, it remains highly valuable for side-chain protection and in solution-phase synthesis.

Mechanism of Cbz Protection

The Cbz group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic (Schotten-Baumann) conditions.[24][25] The mechanism is a straightforward nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.[24]

Mechanism of Cbz Deprotection

The primary and mildest method for Cbz removal is catalytic hydrogenolysis .[24][25][26]

-

Catalytic Reduction: In the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is cleaved.[24][25][26]

-

Formation of Toluene and Carbamic Acid: This reductive cleavage yields toluene and the unstable carbamic acid intermediate.[24]

-

Decarboxylation: As with the other carbamates, the carbamic acid rapidly decomposes to the free amine and carbon dioxide.[24]

Alternatively, the Cbz group can be cleaved under harsh acidic conditions, such as HBr in acetic acid, although this method is less chemoselective.[24][25][27]

Comparative Analysis and Orthogonality

The choice of protecting group strategy is dictated by the target peptide sequence and the desired synthetic approach. The distinct lability of Boc, Fmoc, and Cbz groups is the foundation of their orthogonal application.

| Protecting Group | Lability | Deprotection Reagents | Key Characteristics |

| Boc | Acid-labile | TFA, HCl[12][14] | Robust; requires scavengers; forms stable t-butyl cation.[9][14] |

| Fmoc | Base-labile | Piperidine, DBU[21][28] | Mild removal; allows UV monitoring; orthogonal to acid-labile groups.[8][21] |

| Cbz (Z) | Hydrogenolysis | H₂/Pd-C, Transfer Hydrogenation[24][25] | Mild, neutral removal; orthogonal to Boc and Fmoc.[9][24] |

The orthogonality of these groups allows for complex synthetic strategies. For example, in Fmoc/tBu SPPS, the Nα-Fmoc group is removed at each cycle with piperidine, while the acid-labile tert-butyl-based side-chain protecting groups remain intact.[5][6] At the end of the synthesis, a strong acid cocktail (e.g., TFA with scavengers) is used to simultaneously cleave the peptide from the resin and remove all the side-chain protecting groups.[23][29]

Experimental Protocols

Standard Protocol for Fmoc Deprotection in SPPS

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[28] Agitate the mixture at room temperature for 2-5 minutes.[28]

-

Filtration: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-15 minutes at room temperature.[28]

-

Washing: Drain the solution and wash the resin thoroughly with several portions of DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[28] The resin is now ready for the next coupling step.

Standard Protocol for Boc Deprotection and Neutralization in SPPS

-

Resin Washing: Wash the peptide-resin with dichloromethane (DCM).

-

Deprotection: Suspend the resin in a solution of 25-50% (v/v) TFA in DCM.[5][15] Agitate the mixture at room temperature for 1-2 minutes.

-

Filtration: Drain the TFA/DCM solution.

-

Second Deprotection: Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

-

Washing: Drain the solution and wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralization: The newly formed N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine before coupling. Wash the resin with a 5-10% (v/v) solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM until the resin is neutral.[5]

-

Final Washing: Wash the resin thoroughly with DCM to remove excess DIPEA and its salt. The resin is now ready for coupling.

Conclusion

Carbamate-based protecting groups are fundamental to the success of modern peptide synthesis. The distinct chemical lability of the Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups provides the orthogonal "handles" necessary for the selective and controlled construction of complex peptide chains. A thorough understanding of their respective mechanisms of action, including the intermediates formed and the potential for side reactions, is critical for any researcher in the field. This knowledge empowers scientists to troubleshoot syntheses, optimize protocols, and rationally design protection strategies for the efficient and high-fidelity production of peptides for research, diagnostics, and therapeutic applications.

References

- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).

- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Chemistry LibreTexts. 26.7: Peptide Synthesis.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Neuland Labs.

- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.

- Bachem. Introduction to Peptide Synthesis Methods.

- Protheragen. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.

- Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Powder Systems.

- ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Benchchem. The Chemistry of the Boc Protecting Group.

- ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.

- LGC Standards. Focus on FMOC chemistry.

- Master Organic Chemistry. Amine Protection and Deprotection.

- J&K Scientific LLC. BOC Protection and Deprotection.

- Boster Biological Technology. Mastering Solid Phase Peptide Synthesis (SPPS).

- Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.

- Benchchem. Role of the Fmoc protecting group in peptide synthesis.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF.

- ACS Publications. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry.

- ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega.

- Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.

- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- Benchchem. Side reactions of Boc deprotection with scavengers.

- Benchchem. The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.

- Master Organic Chemistry.

- Master Organic Chemistry. Introduction to Peptide Synthesis.

- Chem-Station Int. Ed.

- UCI Department of Chemistry.

- ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF.

- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Coconote. Peptide Synthesis and Protecting Groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 24. total-synthesis.com [total-synthesis.com]

- 25. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 28. peptide.com [peptide.com]

- 29. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

The Strategic Role of Chiral Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property of molecular structures that exerts profound influence over pharmacological activity. The differential interaction of enantiomers with chiral biological targets necessitates the development of single-enantiomer drugs to optimize efficacy and minimize adverse effects. This guide provides a comprehensive technical overview of the strategies and methodologies for sourcing, synthesizing, and analyzing chiral building blocks—the foundational components for constructing enantiomerically pure active pharmaceutical ingredients (APIs). We delve into the logic behind choosing a synthetic strategy, from leveraging nature's bounty via the chiral pool to the sophisticated design of asymmetric catalytic systems. Detailed protocols, comparative data, and workflow diagrams are provided to equip researchers and drug development professionals with the critical knowledge to navigate the complexities of chiral drug discovery.

The Chirality Mandate in Pharmacology

The biological environment is inherently chiral. Proteins, nucleic acids, and polysaccharides are all composed of chiral subunits (L-amino acids and D-sugars), creating specific three-dimensional environments. When a chiral drug is introduced into this system, its enantiomers can interact differently with these biological targets, much like a left hand fits poorly into a right-handed glove.

1.1 The Eutomer and the Distomer: A Tale of Two Enantiomers

The two enantiomers of a chiral drug can exhibit dramatically different pharmacological and toxicological profiles.[1] The therapeutically active enantiomer is termed the eutomer , while the less active or inactive enantiomer is the distomer .[2] The distomer is not always benign; it can contribute to side effects, possess its own distinct pharmacological activity, or even antagonize the effects of the eutomer.[2][3]

1.2 The Thalidomide Tragedy: A Catalyst for Change

The critical importance of stereochemistry in drug safety was tragically underscored by the thalidomide disaster in the late 1950s and early 1960s.[4][5] Marketed as a safe sedative and anti-emetic for pregnant women, thalidomide was sold as a racemic mixture.[5] It was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects in thousands of children worldwide.[1][5][6] This tragedy served as a powerful catalyst for a paradigm shift in drug regulation.[4][5][7] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), implemented stringent guidelines requiring pharmaceutical companies to characterize the individual enantiomers of a chiral drug candidate and justify the development of racemates.[3][8][9][10]

The Arsenal of Chiral Synthesis: Strategies and Methodologies

The synthesis of a single-enantiomer drug relies on the availability of chiral building blocks, also known as chiral synthons. There are three principal strategies for obtaining these enantiomerically pure compounds.[11] The choice of strategy is a critical decision in the drug development process, influenced by factors such as the structure of the target molecule, cost, scalability, and timeline.

The following diagram illustrates a decision-making workflow for selecting an appropriate chiral synthesis strategy.

Caption: Decision workflow for selecting a chiral synthesis strategy.

2.1 Strategy 1: The Chiral Pool - Nature's Head Start

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources.[12][13] This strategy is highly efficient as it uses a pre-existing stereocenter as a template.[11][12]

-

Key Sources:

-

Amino Acids: L-Alanine, D-Phenylalanine, (S)-Proline

-

Carbohydrates: Glucose, Fructose, Mannitol

-

Terpenes: (+)-Camphor, (-)-Menthol, α-Pinene[12]

-

Hydroxy Acids: (S)-Lactic acid, (R)-Mandelic acid, Tartaric acid

-

-

Causality in Application: This approach is most effective when the target molecule's carbon skeleton closely resembles an available chiral pool molecule. The inherent chirality is preserved and transferred through the synthetic sequence, often reducing the number of steps and improving overall yield.[11][12] For example, the synthesis of the antiviral drug Oseltamivir (Tamiflu) famously starts from naturally available shikimic acid.

2.2 Strategy 2: Asymmetric Synthesis - Creating Chirality

Asymmetric synthesis is a more sophisticated approach where a new chiral center is created from a prochiral (non-chiral) starting material in a way that preferentially yields one enantiomer.[11][14] This is achieved using a chiral influence, which can be a catalyst or an auxiliary.

This is the most powerful and atom-economical method, where a small amount of a chiral catalyst generates large quantities of the chiral product.[15] The field is broadly divided into three pillars.[16]

-

Transition Metal Catalysis: Utilizes a central metal atom (e.g., Rhodium, Ruthenium, Palladium, Titanium) coordinated to chiral ligands.[17] These catalysts are highly efficient and selective for a wide range of transformations, including hydrogenations, epoxidations, and C-C bond formations.[18][19] The Sharpless Asymmetric Epoxidation, for instance, uses a titanium-tartrate complex to produce chiral epoxides, which are versatile building blocks.[19]

-

Organocatalysis: Employs small, metal-free organic molecules (e.g., proline, cinchona alkaloids) as catalysts.[20][21][22] A major advantage is the avoidance of toxic heavy metals, which is crucial in pharmaceutical manufacturing.[20] Organocatalysis has proven effective for a wide array of reactions and offers benefits like stability in air and water.[20][23]

-

Biocatalysis: Leverages enzymes (either isolated or in whole cells) to catalyze reactions with exceptional levels of stereoselectivity.[24][25][26] Enzymes operate under mild, environmentally friendly conditions (aqueous media, moderate temperature) and can perform transformations that are difficult to achieve with traditional chemical methods.[25][27][28]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fifty years after thalidomide; what role for drug regulators? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE THALIDOMIDE TRAGEDY: LESSONS FOR DRUG SAFETY AND REGULATION | HELIX [helix.northwestern.edu]

- 6. Sixty years on: the history of the thalidomide tragedy :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 7. US Regulatory Response to Thalidomide (1950-2000) | Embryo Project Encyclopedia [embryo.asu.edu]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chiral pool - Wikipedia [en.wikipedia.org]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. mt.com [mt.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 18. pharmtech.com [pharmtech.com]

- 19. pnas.org [pnas.org]

- 20. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 23. Organocatalysis: A Strategy for Asymmetric Synthesis - David MacMillan [grantome.com]

- 24. Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019) [mdpi.com]

- 25. crimsonpublishers.com [crimsonpublishers.com]

- 26. Biocatalysis - Wikipedia [en.wikipedia.org]

- 27. The role of biocatalysis in the asymmetric synthesis of alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The role of biocatalysis in the asymmetric synthesis of alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate: A Moiety for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Molecule of Strategic Importance

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate integrates two critical chemical features essential in modern drug design: the tert-butyloxycarbonyl (Boc) protecting group and a hydroxamic acid functional group. The Boc group is a cornerstone of peptide synthesis, offering robust, acid-labile protection of the α-amino group, thereby enabling precise, stepwise construction of complex peptide chains and other molecular scaffolds.[][6] The hydroxamic acid moiety, on the other hand, is a powerful metal-chelating group, a property that has been extensively exploited in the development of a wide range of enzyme inhibitors.[7][8] The combination of these two groups in a single, chiral building block derived from the natural amino acid L-asparagine creates a versatile tool for researchers.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from its constituent parts. The presence of the Boc group increases its lipophilicity compared to the parent amino acid, enhancing its solubility in organic solvents commonly used in synthesis.

| Property | Estimated Value/Information | Source (Analogous Compounds) |

| Molecular Formula | C9H17N3O5 | Derived from structure |

| Molecular Weight | 247.25 g/mol | Derived from structure |

| Appearance | Likely a white to off-white solid | [9] |

| Solubility | Soluble in DMF, DMSO, and alcohols; limited solubility in water | General knowledge of Boc-amino acids |

| Optical Activity | Expected to be levorotatory | Based on L-asparagine core |

| pKa | Hydroxamic acid proton ~9 | [8] |

Synthesis and Methodologies

The synthesis of this compound can be approached through a logical, multi-step process, starting from commercially available N-α-Boc-L-asparagine. The key transformation is the conversion of the side-chain amide of the Boc-protected asparagine into a hydroxamic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization.

Materials:

-

N-α-Boc-L-asparagine (CAS: 7536-55-2)

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide)

-

A suitable solvent (e.g., methanol, ethanol, or a mixture with water)

-

Coupling agents (for alternative routes, e.g., EDC, HOBt)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

-

Preparation of the Hydroxylamine Solution: In a reaction vessel, dissolve hydroxylamine hydrochloride in the chosen solvent. Carefully add a stoichiometric equivalent of a strong base (like NaOH or KOH) at a low temperature (e.g., 0 °C) to generate free hydroxylamine.

-

Reaction with Boc-L-Asparagine: To the freshly prepared hydroxylamine solution, add N-α-Boc-L-asparagine. The reaction may require heating to proceed at a reasonable rate.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve acidification to precipitate the product, followed by filtration. Further purification can be achieved by recrystallization or column chromatography.

An alternative approach involves the activation of the side-chain carboxyl group of Boc-L-aspartic acid followed by reaction with hydroxylamine, a common method for hydroxamic acid synthesis.[8]

Caption: A simplified workflow for the synthesis of the target compound.

Applications in Drug Development and Research

The unique structure of this compound makes it a valuable intermediate in several areas of drug discovery.

Enzyme Inhibitors

Hydroxamic acids are well-established inhibitors of metalloenzymes, particularly those containing zinc in their active sites.[7][10] This is due to the ability of the hydroxamate group to act as a bidentate chelator of the metal ion. This compound can, therefore, serve as a scaffold for developing inhibitors of enzymes such as:

-

Histone Deacetylases (HDACs): Several approved anticancer drugs are hydroxamic acid-based HDAC inhibitors.[11]

-

Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and are targets in cancer and inflammatory diseases.

-

Asparagine Synthetase: L-Aspartic acid β-hydroxamate is a known inhibitor of asparagine synthetase, an enzyme crucial for the proliferation of certain cancer cells.[4][12]

Caption: Proposed mechanism of action as a metalloenzyme inhibitor.

Peptide Synthesis and Peptidomimetics

The Boc-protected α-amino group allows for the incorporation of this non-canonical amino acid into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.[][13] This can be used to:

-

Introduce a Metal-Binding Site: The hydroxamate side chain can be used to introduce a specific metal-binding site into a peptide, which can be useful for creating artificial enzymes or diagnostic agents.

-

Develop Peptidomimetics: The unique properties of the hydroxamate group can be used to create peptide mimics with enhanced stability or biological activity.

Conclusion

This compound is a strategically designed chemical entity that combines the versatility of Boc-protection chemistry with the potent biological activity of the hydroxamic acid functional group. While not a commonly cataloged compound, its synthesis is readily achievable from standard starting materials. Its potential applications in the development of enzyme inhibitors and novel peptidomimetics make it a molecule of significant interest for researchers and scientists in the field of drug discovery and development.

References

-

BOC L AMINO ACIDS - Boc-L-Glu(Bzl)-OH, CAS NO 13574-13-5 Manufacturer from Bengaluru. IndiaMART. [Link]

-

Boc-Asn(Trt)-OH. Aapptec. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

-

Tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate. Pharmacompass. [Link]

-

Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester. PubChem. [Link]

-

Tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate. Pharmaffiliates. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. MDPI. [Link]

-

Methods for Hydroxamic Acid Synthesis. Bentham Science. [Link]

-

Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters. [Link]

-

Boc-Asn(Xan)-OH. Aapptec. [Link]

-

Glutamine-dependent asparagine synthetase in fetal, adult and neoplastic rat tissues. PubMed. [Link]

-

Boc-L-Asparagine(Xanthyl). PubChem. [Link]

-

Hydroxamate Groups Research Articles. R Discovery. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

-

Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing. [Link]

Sources

- 1. Boc-Asn-OH ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. BOC-L-Asparagine | 7536-55-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 12. Glutamine-dependent asparagine synthetase in fetal, adult and neoplastic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

An In-Depth Technical Guide to the Stereochemistry of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and the broader field of organic chemistry. Its facile introduction and acid-labile removal allow for the strategic masking of amine nucleophilicity, enabling sequential and controlled bond formation. However, the introduction of any chemical modification to an amino acid warrants a rigorous examination of its stereochemical consequences. This guide provides a comprehensive analysis of the stereochemistry of Boc-protected amino acids, addressing the critical aspects of stereochemical integrity during their synthesis, handling, and application in peptide synthesis. We will delve into the mechanistic underpinnings of potential racemization and epimerization pathways, detail robust analytical methodologies for assessing enantiomeric purity, and provide field-proven protocols to ensure the stereochemical fidelity of these indispensable synthetic building blocks.

Introduction: The Central Role of the Boc Group in Preserving Chirality

Amino acids, with the exception of glycine, are chiral molecules, and their specific stereochemistry (L- or D-configuration) is fundamental to the structure and function of peptides and proteins. In drug development, the chirality of amino acid-based therapeutics is a critical quality attribute, as enantiomers can exhibit profoundly different pharmacological and toxicological profiles. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids.[1][2] Its primary role is to temporarily render the amine non-nucleophilic, thereby preventing unwanted side reactions during subsequent chemical transformations, most notably peptide bond formation.[3]

The choice of the Boc group is predicated on several key advantages:

-

Ease of Introduction: It can be readily introduced under relatively mild basic conditions using di-tert-butyl dicarbonate (Boc₂O).[1][4]

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, providing orthogonal protection in complex synthetic schemes.[4]

-

Mild, Acid-Labile Removal: It is typically cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA), which are generally compatible with other functional groups present in peptides.[1][5]

Crucially, the processes of Boc protection and deprotection are designed to be stereoconservative, meaning they should not alter the configuration of the chiral α-carbon.[4] However, the potential for stereochemical erosion, however slight, exists at various stages of synthesis and handling. This guide will illuminate the factors that can compromise stereochemical integrity and provide the knowledge to mitigate these risks.

The Stereochemistry of Native and Boc-Protected Amino Acids

The stereochemistry of an amino acid is defined by the spatial arrangement of the four different substituents—the amino group, the carboxyl group, the side chain (R-group), and a hydrogen atom—around the α-carbon. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R or S. For the proteinogenic amino acids (excluding cysteine and selenocysteine), the L-configuration corresponds to the S-configuration.

Upon N-terminal protection with a Boc group, the fundamental stereochemistry of the α-carbon remains unchanged. The bulky tert-butoxycarbonyl group replaces a hydrogen on the amino nitrogen, but the connectivity and spatial arrangement of the substituents on the chiral α-carbon are preserved.

Synthesis of Enantiomerically Pure Boc-Amino Acids: A Foundation of Stereochemical Control

The synthesis of enantiomerically pure Boc-amino acids is the first and most critical step in ensuring the stereochemical fidelity of subsequent synthetic endeavors.[6][7] The most common and reliable method involves the direct N-acylation of a commercially available, enantiomerically pure amino acid with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: General Procedure for Boc Protection of an L-Amino Acid

-

Dissolution: The L-amino acid is dissolved in a suitable solvent system, typically a mixture of an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) and an organic solvent (e.g., dioxane, tetrahydrofuran, or tert-butanol). The base serves to deprotonate the amino group, enhancing its nucleophilicity.

-

Reaction with Boc₂O: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the organic solvent, is added to the amino acid solution. The reaction is typically stirred at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Upon completion, the reaction mixture is typically acidified to a pH of ~2-3 with a cold, dilute acid (e.g., citric acid or hydrochloric acid). This protonates the carboxylate and any unreacted base.

-

Extraction: The Boc-protected amino acid is extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Aqueous Base: The use of an aqueous base is crucial for deprotonating the ammonium group of the amino acid zwitterion, generating the free amine which is the active nucleophile.

-

Organic Co-solvent: The organic co-solvent ensures the solubility of both the amino acid and the nonpolar Boc₂O.

-

Acidic Work-up: Acidification is necessary to protonate the carboxylate of the product, rendering it soluble in the organic extraction solvent. Using a cold, dilute acid minimizes the risk of premature Boc deprotection.

Potential for Racemization and Epimerization: Mechanistic Insights

While the Boc protection reaction itself is generally considered stereochemically robust, the potential for racemization (for α-monosubstituted amino acids) or epimerization (for α,α-disubstituted or β-substituted amino acids) can arise under certain conditions, particularly during subsequent activation and coupling steps in peptide synthesis.[8][9][10]

Racemization during Peptide Coupling